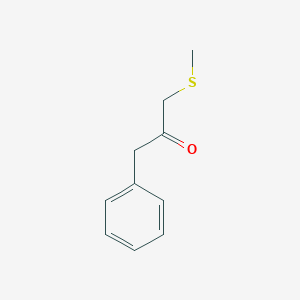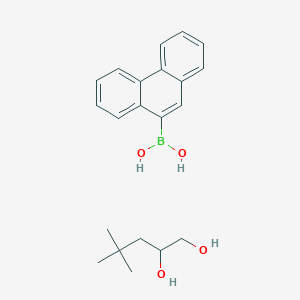
tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound features a tert-butyl group, a brominated aromatic ring, and a carbamate functional group, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The process can be carried out under both aqueous and anhydrous conditions. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually conducted at room temperature and can be catalyzed by various agents, including ionic liquids and perchloric acid adsorbed on silica gel .
Analyse Chemischer Reaktionen
tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles under palladium-catalyzed cross-coupling conditions.
Common reagents and conditions used in these reactions include bases like cesium carbonate, solvents like 1,4-dioxane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of specific cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl (S)-(1-(3-bromo-2-methylphenyl)ethyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
N-Boc-ethanolamine: Another Boc-protected amine used in organic synthesis.
tert-Butyl (4-bromobenzyl)carbamate: A compound with a similar brominated aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C14H20BrNO2 |
|---|---|
Molekulargewicht |
314.22 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-1-(3-bromo-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-9-11(7-6-8-12(9)15)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
XKOOYFHELMABPJ-JTQLQIEISA-N |
Isomerische SMILES |
CC1=C(C=CC=C1Br)[C@H](C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=C(C=CC=C1Br)C(C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)








![9-((3AR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13651197.png)
